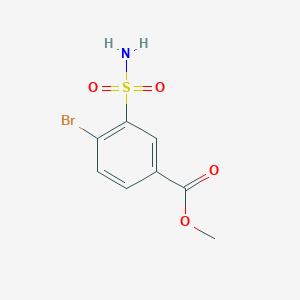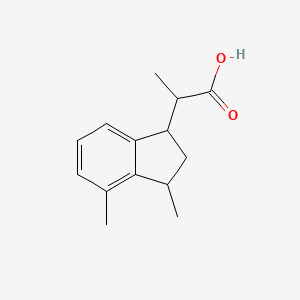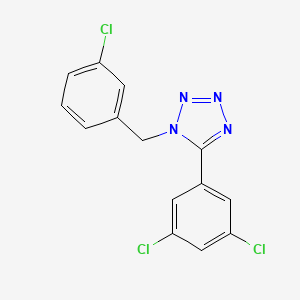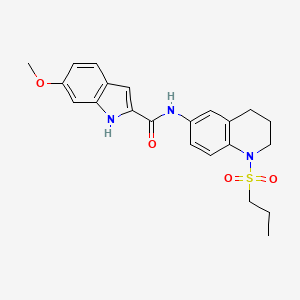
Methyl 4-bromo-3-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-bromo-3-sulfamoylbenzoate” is a chemical compound with the CAS Number: 74451-73-3 . It has a molecular weight of 294.13 . The IUPAC name for this compound is methyl 3- (aminosulfonyl)-4-bromobenzoate .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was synthesized and described in a study . The synthesis involved the reaction of methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 294.13 .Scientific Research Applications
Bromophenol Derivatives and Anticonvulsants
Research includes the investigation of bromophenol derivatives, where derivatives similar to Methyl 4-bromo-3-sulfamoylbenzoate have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds, although found inactive against cancer cell lines and microorganisms, contribute to the chemical diversity for potential pharmacological exploration (Zhao et al., 2004). Another study focuses on the synthesis of alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, aiming to explore the relationship between electronic properties and antielectroshock activity, highlighting the chemical's potential in developing anticonvulsant medications (Hamor & Reavlin, 1967).
Catalysis and Synthesis
Further research demonstrates the compound's role in catalysis, such as the one-pot synthesis of complex organic molecules. A study using a Bronsted-acidic ionic liquid catalyst for synthesizing dibenzo[a,j]xanthenes highlights innovative methods in organic synthesis that could be applicable to derivatives of this compound (Gong et al., 2009).
Environmental and Material Science Applications
In environmental science, the study on the oxidative desulfurization of diesel fuel catalyzed by a Bronsted acidic ionic liquid presents an application of sulfamoylbenzoate derivatives in reducing sulfur content in fuels, demonstrating its importance in green chemistry and environmental protection (Gao et al., 2010).
Photodynamic Therapy and Antimicrobial Agents
Additionally, research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for photodynamic therapy indicates the potential for this compound derivatives in cancer treatment due to their singlet oxygen quantum yield properties (Pişkin et al., 2020). Moreover, the synthesis and antimicrobial evaluation of novel thiazole, pyridone, and other derivatives bearing a sulfonamide moiety showcase the compound's relevance in developing new antimicrobial agents (Darwish et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
methyl 4-bromo-3-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPDCYHHHULFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2978605.png)
![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2978608.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2978613.png)

![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)


![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate](/img/structure/B2978624.png)
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2978625.png)

